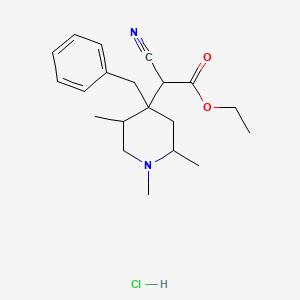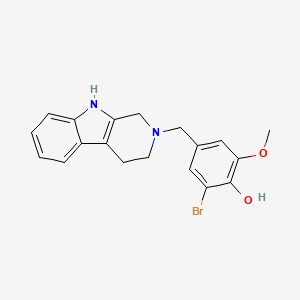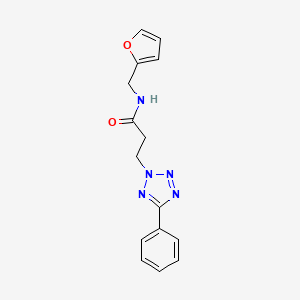![molecular formula C18H11BrN4O2S B5219296 3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)
3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of 3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves its ability to interact with various biological molecules such as proteins, enzymes, and nucleic acids. It has been shown to inhibit the activity of certain enzymes and proteins by binding to their active sites. Additionally, it has been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological system being studied. It has been shown to induce oxidative stress in cells by generating ROS. It has also been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular metabolism and function. Additionally, it has been shown to interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
実験室実験の利点と制限
One of the advantages of using 3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its ability to selectively interact with specific biological molecules. This allows for the precise manipulation of biological systems and the study of specific biological processes. Additionally, its fluorescent properties make it a valuable tool for imaging and visualization studies.
However, there are also limitations to using this compound in lab experiments. Its potential toxicity and reactive nature may limit its use in certain biological systems. Additionally, its high cost and limited availability may make it difficult to obtain for some researchers.
将来の方向性
There are many future directions for the study and application of 3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential direction is the development of new fluorescent probes based on its chemical structure. Additionally, it may be possible to modify its chemical structure to improve its specificity and reduce its toxicity. Furthermore, it may be possible to use this compound as a starting point for the development of new drugs and therapeutics. Finally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various biological systems.
Conclusion
This compound is a valuable tool for studying various biological processes. Its unique chemical structure and properties make it a valuable tool for studying various biological processes. Its potential applications in drug discovery and development make it an important area of research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound in various biological systems.
合成法
The synthesis of 3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction between 2-bromo-4-nitroaniline and 2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yield and purity.
科学的研究の応用
3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been extensively used in scientific research for its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used as a tool for studying the mechanism of action of various enzymes and proteins. Additionally, it has been studied for its potential applications in drug discovery and development.
特性
IUPAC Name |
(E)-3-(2-bromo-4-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S/c19-15-8-14(23(24)25)6-7-16(15)21-10-13(9-20)18-22-17(11-26-18)12-4-2-1-3-5-12/h1-8,10-11,21H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXVTUZTLWPEGM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)


![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)


![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)